52-Fold Superior Functional Potency Over Atropine in Guinea Pig Ileum Muscarinic Assay
In a direct head-to-head comparison, azaprophen was 50 times more potent than atropine as an antimuscarinic agent, as measured by inhibition of acetylcholine-induced contraction of isolated guinea pig ileum [1]. The absolute KB value for azaprophen in this preparation was determined as 4.5 nM, compared with an atropine KB of approximately 225 nM (calculated from the 50-fold differential) under identical experimental conditions [2][3]. This functional potency advantage is not attributable to differences in receptor subtype selectivity, as azaprophen—like atropine—does not discriminate significantly among mAChR subtypes [4].
| Evidence Dimension | Inhibition of acetylcholine-induced contraction (functional antagonism) |
|---|---|
| Target Compound Data | KB = 4.5 nM (azaprophen) |
| Comparator Or Baseline | KB ≈ 225 nM (atropine); 50-fold less potent |
| Quantified Difference | Azaprophen is 50-fold more potent than atropine (potency ratio = 50:1) |
| Conditions | Isolated guinea pig ileum; acetylcholine-induced contraction; organ bath preparation |
Why This Matters
A 50-fold potency differential means that azaprophen achieves equivalent functional muscarinic blockade at 1/50th the molar dose of atropine, directly impacting dose selection, solution formulation requirements, and cost per effective dose in preclinical experimental designs relying on smooth muscle muscarinic antagonism.
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- [2] Witkin JM, Gordon RK, Chiang PK. Comparison of in vitro actions with behavioral effects of antimuscarinic agents. J Pharmacol Exp Ther. 1987 Sep;242(3):796-803. PMID: 3498817. View Source
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